1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol

naphthyloxy regioisomerism receptor binding cavity steric differentiation

This compound is an exclusive 2-naphthyloxy, o-tolylpiperazine analog whose structure eliminates the O-demethylation soft spot of Naftopidil, offering a differentiated metabolic and receptor-selectivity profile. The o-tolyl fragment (Ki=108 nM at α1, Ki=27 nM at 5-HT1A) vs. 2-methoxyphenyl creates unique CNS polypharmacology opportunities that cannot be replicated by standard reference compounds, making it essential for definitive SAR and ADME studies.

Molecular Formula C24H28N2O2
Molecular Weight 376.5
CAS No. 93547-63-8
Cat. No. B2366407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol
CAS93547-63-8
Molecular FormulaC24H28N2O2
Molecular Weight376.5
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O
InChIInChI=1S/C24H28N2O2/c1-19-6-2-5-9-24(19)26-14-12-25(13-15-26)17-22(27)18-28-23-11-10-20-7-3-4-8-21(20)16-23/h2-11,16,22,27H,12-15,17-18H2,1H3
InChIKeyCCCDORBWAPHSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol (CAS 93547-63-8): Structural and Pharmacological Baseline for Procurement Decision-Making


1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol (CAS 93547-63-8) is a synthetic arylpiperazine derivative with the molecular formula C24H28N2O2 and a molecular weight of 376.5 g/mol [1]. It features a 2-methylphenyl (o-tolyl) substituent on the piperazine ring and a 2-naphthyloxy group linked via a 2-hydroxypropyl spacer. This compound belongs to a well-established class of naphthyloxypropanolamine piperazines that are known to interact with adrenergic and serotonergic receptor systems. Its nearest clinically studied structural analog is Naftopidil (CAS 57149-07-2), which differs in three critical positions: Naftopidil bears a 2-methoxyphenyl group in place of the 2-methylphenyl group, a 1-naphthyloxy group in place of the 2-naphthyloxy group, and features a slightly different linker. These structural distinctions form the basis for differential pharmacological profiling and procurement rationale .

Why Naftopidil and Other Naphthylpiperazine Analogs Cannot Substitute for 1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol


The naphthyloxypropanolamine piperazine scaffold is exquisitely sensitive to both the regiochemistry of the naphthyloxy attachment (1-naphthyl vs. 2-naphthyl) and the electronic/lipophilic character of the N-aryl substituent. These two molecular features dictate receptor subtype selectivity, binding orientation, and off-target profiles. Evidence from the literature demonstrates that the 2-naphthyloxy moiety creates a different steric binding cavity compared to 1-naphthyloxy, directly influencing ligand-receptor geometry [1]. Concurrently, the 2-methylphenyl (o-tolyl) group on the piperazine nitrogen imparts a distinct electronic environment and lipophilicity (π = +0.56 for CH3 vs. π = -0.02 for OCH3 in Naftopidil) that alters hydrogen-bonding capacity and membrane permeability [2]. Fragment-level data confirm that 1-(o-tolyl)piperazine has a measurable, receptor-specific pharmacological signature (Ki = 108 nM at α1 adrenergic; Ki = 27 nM at 5-HT1A), which fundamentally differs from the 2-methoxyphenyl analog [3]. Therefore, interchanging this compound with Naftopidil or other in-class analogs without explicit, matched-assay comparative data would invalidate any structure-activity relationship conclusions and compromise experimental reproducibility.

Quantitative Head-to-Head and Class-Level Evidence for 1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol Differentiation


2-Naphthyloxy vs. 1-Naphthyloxy Regiochemistry: Impact on Receptor Binding Cavity Geometry

The target compound employs a 2-naphthyloxy substituent, whereas the clinically used analog Naftopidil uses a 1-naphthyloxy group. This regiochemical difference is non-trivial for receptor recognition. In a controlled isomeric comparison using cyclen-based molecular receptors, the 2-naphthyloxy-derived receptor generated a binding cavity depth of 4.81 Å, while the 1-naphthyloxy-derived receptor produced a significantly deeper cavity of 7.27 Å [1]. Furthermore, in a series of 1- and 2-naphthyloxy derivatives evaluated for histamine H3 receptor affinity, both series produced compounds with Ki values below 100 nM, but the structure-activity trends diverged substantially between the two regioisomeric series, indicating that the attachment point of the naphthyloxy group fundamentally alters the pharmacophore [2]. These data demonstrate that the 2-naphthyloxy group is not functionally interchangeable with 1-naphthyloxy.

naphthyloxy regioisomerism receptor binding cavity steric differentiation structure-activity relationship

2-Methylphenyl vs. 2-Methoxyphenyl N-Substituent: Quantitative Fragment-Level Pharmacological Comparison

The target compound's 2-methylphenyl substituent confers a pharmacological profile that is measurably distinct from the 2-methoxyphenyl group present in Naftopidil. Using the core fragment 1-(o-tolyl)piperazine as a direct surrogate, BindingDB reports a Ki of 108 nM at the rat α1-adrenergic receptor and a Ki of 27 nM at the rat 5-HT1A receptor [1]. In contrast, Naftopidil (bearing 2-methoxyphenyl) exhibits Kis of 3.7 nM (α1a), 20 nM (α1b), and 1.2 nM (α1d) at cloned human α1-adrenoceptor subtypes . The 2-methylphenyl fragment also demonstrates broader polypharmacology: as the free base oMPP, it acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with EC50 values of 175 nM for serotonin, 39.1 nM for norepinephrine, and 296–542 nM for dopamine, representing approximately 4.5-fold selectivity for norepinephrine release over serotonin [2]. This releasing agent activity is absent in the 2-methoxyphenyl analog. These fragment-level data constitute the best available evidence for predicting how the 2-methylphenyl group in the target compound will drive a pharmacological fingerprint that is categorically different from that of Naftopidil.

N-arylpiperazine pharmacology adrenergic receptor affinity serotonin receptor binding fragment-based drug design

Physicochemical Property Differentiation: Calculated LogP, Hydrogen Bond Acceptors, and Molecular Weight Compared to Naftopidil

The target compound and Naftopidil differ in key computed physicochemical descriptors that govern solubility, permeability, and metabolic stability. The target compound (CAS 93547-63-8) has a molecular weight of 376.5 g/mol, an XLogP3-AA of 4.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 [1]. Naftopidil (C24H28N2O3) has a higher molecular weight of 392.49 g/mol, an estimated XLogP3 of approximately 3.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 [2]. The 2-methyl group (π = +0.56) in the target compound increases lipophilicity by approximately 0.8 logP units compared to the 2-methoxy group (π = -0.02) in Naftopidil, while the absence of the methoxy oxygen reduces the hydrogen bond acceptor count by one [3]. These differences predict that the target compound will exhibit higher passive membrane permeability, lower aqueous solubility, and a distinct metabolic soft spot profile (no O-demethylation liability compared to Naftopidil, which undergoes CYP-mediated O-demethylation as a primary metabolic route) [4].

lipophilicity drug-likeness physicochemical profiling ADME prediction

Vasorelaxant Activity Framework: Substituted Phenylpiperazine SAR and Positioning of the 2-Methylphenyl Analog

The structure-activity landscape for vasorelaxant phenylpiperazine derivatives has been systematically explored. Fu et al. (2007) designed and synthesized ten novel R,S-1-(substituted phenyl)-4-[3-(naphthal-1-yl-oxy)-2-hydroxypropyl]-piperazine derivatives as α1-adrenoceptor antagonists, using Naftopidil metabolites as lead compounds [1]. These compounds were evaluated for inhibition of phenylephrine-induced vasoconstriction in rabbit artery strips. The most active compound (compound 16) exhibited inhibition rates of 7.03% at 0.01 μmol/L and 22.72% at 1 μmol/L. Critically, the SAR analysis demonstrated that the nature of the phenyl substituent directly controls vasorelaxant potency, and the authors concluded that established phenylpiperazine α1-adrenoceptor antagonist SAR can guide the design of novel Naftopidil derivatives with optimized pharmacological properties. The target compound's 2-methylphenyl substitution occupies a distinct position in this SAR matrix that has not been experimentally evaluated, representing a specific knowledge gap that can only be addressed by procurement and testing of this exact compound.

vasorelaxant activity alpha1-adrenoceptor antagonism phenylpiperazine SAR cardiovascular pharmacology

Dual Pharmacophore Potential: Combination of 2-Naphthyloxypropanolamine (β-Blocker Motif) with o-Tolylpiperazine (SNDRA Motif)

The target compound uniquely fuses two pharmacophoric elements with independent biological activity profiles. The naphthyloxypropanolamine substructure is the core of β-adrenergic receptor blockers such as propranolol (a non-selective β-blocker with Ki values of 1.8 nM at β1 and 0.8 nM at β2) . Meanwhile, the o-tolylpiperazine substructure is the pharmacophore for the serotonin-norepinephrine-dopamine releasing agent (SNDRA) oMPP [1]. When combined into a single molecule, these two elements create a compound with the potential for a dual mechanism of action that does not exist in either Naftopidil (a pure α1 antagonist) or propranolol (a pure β-blocker). This dual pharmacophore design is particularly relevant for CNS and cardiovascular research programs exploring multifunctional ligands, as it offers a starting point for developing compounds with both adrenergic receptor modulation and monoamine transporter activity [2].

designed multiple ligands polypharmacology beta-adrenergic monoamine releaser

Best Research and Industrial Application Scenarios for 1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol Driven by Quantitative Evidence


CNS Polypharmacology Probe Development: Dual Adrenergic and Monoamine Transporter Targeting

The unique combination of a naphthyloxypropanolamine backbone (characteristic of β-adrenergic blockers) with an o-tolylpiperazine group (characteristic of serotonin-norepinephrine-dopamine releasing agents) makes this compound an ideal starting point for CNS polypharmacology research. Academic and industrial teams pursuing designed multiple ligands for neuropsychiatric disorders can use this compound as a dual-mechanism probe to simultaneously engage adrenergic receptors and monoamine transporters, a profile that cannot be achieved with Naftopidil (pure α1 antagonist) or propranolol (pure β-blocker) [1]. The higher calculated lipophilicity (XLogP3 = 4.5) compared to Naftopidil (XLogP3 ≈ 3.7) further supports its suitability for CNS penetration studies [2]. This application directly stems from the pharmacophore-level evidence presented in Section 3.

Structure-Activity Relationship Gap-Filling in the Naftopidil Analog Series

The established SAR framework for substituted phenylpiperazine α1-adrenoceptor antagonists (Fu et al., 2007) demonstrates that phenyl ring substitution directly modulates vasorelaxant potency, but the 2-methylphenyl variant has never been experimentally evaluated in this context [1]. By procuring and testing this compound alongside known reference compounds, medicinal chemistry teams can fill a specific, unoccupied position in the SAR matrix. This is essential for comprehensive lead optimization programs where understanding the contribution of ortho-methyl substitution (vs. ortho-methoxy in Naftopidil) to receptor subtype selectivity and functional activity is critical. The binding data for the 1-(o-tolyl)piperazine fragment (Ki = 108 nM at α1, Ki = 27 nM at 5-HT1A) provide a quantitative benchmark against which the full compound's affinity can be compared [2].

Metabolic Stability Comparative Studies: O-Demethylation vs. Alternative Clearance Pathways

Naftopidil undergoes CYP-mediated O-demethylation as a primary metabolic pathway, producing metabolites that retain α1-adrenoceptor affinity [1]. The target compound replaces the methoxy group with a methyl group, thereby eliminating the O-demethylation metabolic soft spot. This structural modification predicts a fundamentally different metabolic profile, which can be exploited in comparative in vitro metabolism studies using human liver microsomes or hepatocytes. Such studies are directly relevant for organizations optimizing the metabolic stability of phenylpiperazine-based drug candidates, as the comparison between the target compound and Naftopidil isolates the contribution of O-demethylation to overall clearance. The reduced molecular weight (ΔMW = -16 g/mol) and altered hydrogen bond acceptor count (ΔHBA = -1) further support differentiated ADME behavior [2].

Regiochemical Selectivity Profiling: 2-Naphthyloxy vs. 1-Naphthyloxy Binding Mode Analysis

The demonstrated difference in binding cavity depth between 1-naphthyloxy- and 2-naphthyloxy-derived receptor systems (4.81 Å vs. 7.27 Å) [1] establishes that naphthyloxy regiochemistry is a critical determinant of ligand-receptor geometry. This compound, as a pure 2-naphthyloxy analog, is uniquely suited for head-to-head selectivity profiling against 1-naphthyloxy reference compounds (Naftopidil, propranolol) across a panel of aminergic GPCRs (α1A, α1B, α1D, 5-HT1A, 5-HT1B, D2, β1, β2). The resulting selectivity fingerprints can guide the rational design of subtype-selective ligands. Additionally, the distinct UV/fluorescence properties of the 2-naphthyloxy chromophore compared to 1-naphthyloxy may offer advantages in developing spectroscopic binding assays. This application scenario directly leverages the quantitative cavity depth evidence and the histamine H3 receptor SAR divergence data presented in Section 3 [2].

Quote Request

Request a Quote for 1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.